molecular formula C19H19FN2O3 B11179027 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B11179027
M. Wt: 342.4 g/mol
InChI Key: ATKALPSJRXDXDG-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate typically involves the reaction of 4-(4-fluorophenyl)piperazine with phenyl chloroformate, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate
  • 2-{[4-(4-Methylphenyl)piperazin-1-yl]carbonyl}phenyl acetate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Uniqueness

2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity to biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H19FN2O3/c1-14(23)25-18-5-3-2-4-17(18)19(24)22-12-10-21(11-13-22)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3

InChI Key

ATKALPSJRXDXDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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